molecular formula C14H21N3O3S B2929097 4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415525-27-6

4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2929097
CAS No.: 2415525-27-6
M. Wt: 311.4
InChI Key: JMKOFWWUJODIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a unique combination of oxazole and morpholine rings. The presence of these heterocyclic structures imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the morpholine and thiomorpholine moieties. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of reduced morpholine derivatives.

Scientific Research Applications

4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The morpholine and thiomorpholine moieties contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Shares the oxazole ring but differs in the substituents attached to it.

    N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with different functional groups.

Uniqueness

4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the combination of oxazole and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-11-8-12(15-20-11)9-16-2-5-19-13(10-16)14(18)17-3-6-21-7-4-17/h8,13H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKOFWWUJODIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCOC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.